Z-Phe-met-OH
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334019. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-methylsulfanyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-30-13-12-18(21(26)27)23-20(25)19(14-16-8-4-2-5-9-16)24-22(28)29-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEXZNQIPZLQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927146 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13126-07-3 | |
| Record name | Carbobenzoxyphenylalanylmethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the structure of Z-Phe-Met-OH?
An In-Depth Technical Guide to the Structure of N-Carbobenzoxy-L-phenylalanyl-L-methionine (Z-Phe-Met-OH)
Abstract
This technical guide provides a comprehensive analysis of the structure of N-Carbobenzoxy-L-phenylalanyl-L-methionine, commonly abbreviated as this compound. As a fundamental dipeptide building block, its utility in peptide synthesis, drug development, and biochemical assays is directly tied to its precise molecular architecture.[1] This document elucidates the constituent components of this compound, including the N-terminal carbobenzoxy protecting group, the peptide backbone formed by L-phenylalanine and L-methionine, and the C-terminal carboxylic acid. We will explore the chemical properties and spectroscopic signatures that define this compound, offering field-proven protocols for its characterization. This guide is intended for researchers and professionals in peptide chemistry and drug discovery who require a deep, functional understanding of this versatile reagent.
Introduction: The Role of N-Protected Dipeptides in Synthesis
In the intricate field of peptide chemistry, the stepwise assembly of amino acids into a defined sequence necessitates a rigorous strategy of selective protection and deprotection. Unprotected amino acids possess at least two reactive functional groups—the N-terminal amine and the C-terminal carboxylic acid—which can lead to uncontrolled polymerization and side reactions during peptide coupling.
The use of N-terminal protecting groups is a cornerstone of modern peptide synthesis. The carbobenzoxy (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas, is a classic and highly effective urethane-type protecting group. Its function is to temporarily render the N-terminal amine of an amino acid unreactive, allowing for the selective activation of its C-terminal carboxyl group to form a peptide bond with the free amine of another amino acid.
This compound is an embodiment of this strategy. It is not merely a chemical compound but a strategic intermediate. As an N-protected dipeptide, it allows for the introduction of a specific Phe-Met sequence into a growing peptide chain in a single coupling step. This approach can improve synthesis efficiency, reduce the number of reaction cycles, and sometimes help overcome challenges associated with the coupling of individual sterically hindered or problematic amino acids. Its applications are prominent in the development of therapeutic agents, particularly in targeting biological pathways in cancer and metabolic diseases.[1]
Detailed Molecular Structure of this compound
The structure of this compound is a composite of three key moieties, each contributing to its overall chemical behavior and function in synthesis.
Chemical Identity and Physicochemical Properties
A clear identification of this compound is critical for regulatory and experimental consistency. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Systematic Name | N-Carbobenzoxy-L-phenylalanyl-L-methionine | [2] |
| Synonyms | Cbthis compound, Z-L-phenylalanyl-L-methionine | [1][3] |
| CAS Number | 13126-07-3 | [1][3] |
| Molecular Formula | C₂₂H₂₆N₂O₅S | [1][2] |
| Molecular Weight | 430.52 g/mol | [1][2] |
| Melting Point | 110-121 °C | [1] |
| Purity | ≥ 98% (typically by TLC) | [1] |
The Constituent Moieties
The molecule's structure can be dissected into its functional components, as illustrated in the diagram below.
Caption: Annotated structure of this compound.
-
The Carbobenzoxy (Z) Group: Attached to the nitrogen of phenylalanine, this group consists of a benzyl group linked to a carbonyl group. Its electron-withdrawing nature decreases the nucleophilicity of the nitrogen atom, effectively preventing it from participating in undesired coupling reactions. It is stable to the basic and mildly acidic conditions used for other protecting groups but can be cleanly removed by catalytic hydrogenolysis.
-
L-Phenylalanine (Phe): The first amino acid in the sequence, phenylalanine is a proteinogenic amino acid characterized by its bulky, hydrophobic benzyl side chain.[4] This aromatic ring plays a significant role in protein-protein interactions and can be a target for drug design.[5]
-
The Peptide Bond: A rigid, planar amide linkage formed between the carboxyl group of phenylalanine and the amino group of methionine. This bond is the fundamental structural unit of all proteins and peptides.
-
L-Methionine (Met): The second amino acid, methionine, is also essential and proteinogenic.[4] Its side chain contains a flexible thioether (-S-CH₃) group. The sulfur atom in methionine is susceptible to oxidation, a factor that must be considered during synthesis and storage.
-
The Carboxylic Acid (-OH): The free carboxyl group at the C-terminus of methionine is the reactive site for subsequent coupling reactions, where it will be activated to form a new peptide bond with the N-terminus of the next amino acid in the sequence.
Analytical and Spectroscopic Characterization
A self-validating protocol for any chemical synthesis relies on rigorous analytical confirmation of the product's structure and purity. For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[6]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; hygroscopic DMSO can significantly impact solubility.[7]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at ~7.26 ppm).[8]
Expected ¹H NMR Chemical Shifts:
-
Aromatic Protons (δ 7.0-7.4 ppm): A complex multiplet corresponding to the 10 protons of the two phenyl rings (one from the Z-group, one from Phe). The circulation of π electrons in these rings creates a local magnetic field that deshields these protons, shifting them downfield.[9]
-
Amide Protons (-NH-, δ ~6.5-8.0 ppm): The two NH protons (one from the urethane linkage, one from the peptide bond) will typically appear as doublets or broad signals. Their exact shift is sensitive to solvent and concentration due to hydrogen bonding.[9]
-
Z-Group Methylene Protons (-O-CH₂-Ph, δ ~5.1 ppm): The two protons of the methylene bridge in the carbobenzoxy group typically appear as a singlet.
-
Alpha-Protons (α-CH, δ ~4.2-4.8 ppm): The two chiral protons on the α-carbons of Phe and Met will appear as multiplets.
-
Phe Side-Chain Protons (β-CH₂, δ ~2.8-3.2 ppm): The two protons on the β-carbon of phenylalanine will appear as a multiplet.
-
Met Side-Chain Protons (-CH₂-CH₂-S-, δ ~1.8-2.6 ppm): The four protons of the methionine side chain will appear as complex multiplets.
-
Met Methyl Protons (-S-CH₃, δ ~2.1 ppm): The three protons of the terminal methyl group on the methionine side chain will appear as a sharp singlet.
-
Carboxylic Acid Proton (-COOH, δ >10 ppm): This proton is often very broad and may exchange with trace water in the solvent, sometimes making it difficult to observe.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.[11]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Ionization: Introduce the sample into an electrospray ionization (ESI) source in positive ion mode.[12]
-
Analysis: Acquire a full scan mass spectrum (MS1) to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation.[12]
Expected Mass Spectrum Features:
-
Molecular Ion Peak: The primary peak in the MS1 spectrum will correspond to the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 431.53. Adducts with sodium, [M+Na]⁺, at m/z ~453.51 may also be observed.
-
Key Fragmentation Patterns (MS/MS): The fragmentation of the peptide backbone and protecting group provides a fingerprint that confirms the sequence and structure.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
-
b₂ Ion (m/z 299.3): This fragment results from cleavage of the peptide bond, retaining the charge on the N-terminal portion (Z-Phe). Its presence confirms the identity of the first amino acid and its protecting group.
-
y₁ Ion (m/z 150.2): This fragment arises from the same peptide bond cleavage but with the charge retained on the C-terminal portion (Met-OH). This confirms the identity of the second amino acid.
-
Neutral Loss of Toluene (m/z 339.4): A characteristic fragmentation of the carbobenzoxy group involves the loss of toluene (C₇H₈), providing strong evidence for the presence of the Z-protecting group.[12]
Synthesis and Applications
General Synthetic Workflow
This compound is typically synthesized via a solution-phase coupling reaction. The causality of the workflow is dictated by the need to form a specific peptide bond while preventing unwanted side reactions.
Caption: General workflow for the synthesis of this compound.
-
Starting Materials: The synthesis begins with N-terminally protected phenylalanine (Z-Phe-OH) and C-terminally protected methionine (e.g., methionine methyl ester, H-Met-OMe).[13] The C-terminal protection on methionine is essential to prevent it from reacting with itself.
-
Peptide Coupling: The carboxyl group of Z-Phe-OH is activated using a coupling reagent (e.g., Dicyclohexylcarbodiimide, DCC). This activated species then reacts with the free amino group of H-Met-OMe to form the peptide bond, yielding the fully protected dipeptide, Z-Phe-Met-OMe.
-
C-Terminal Deprotection: The methyl ester protecting group is selectively removed, typically via saponification (hydrolysis with a base like NaOH followed by acidification), to yield the final product, this compound, with its free C-terminal carboxylic acid ready for further use.
Core Applications
This compound serves as a crucial building block in the multi-step synthesis of larger, more complex peptides.[1] Its unique structure, combining aromatic and sulfur-containing side chains, makes it a valuable component in designing peptides that can mimic natural hormones or neurotransmitters, or act as enzyme inhibitors.[14] The presence of both phenylalanine and methionine is significant, as these residues are often found in "hot spots" of protein-protein interactions, making them attractive targets for therapeutic intervention.[5]
Conclusion
The molecular structure of this compound is a deliberate and strategic design, optimized for its role as an intermediate in peptide synthesis. The carbobenzoxy group provides robust N-terminal protection, while the specific sequence of L-phenylalanine and L-methionine offers a combination of hydrophobicity and unique chemical reactivity. A thorough understanding of its structure, confirmed by robust analytical techniques like NMR and MS, is paramount for its successful application. This dipeptide building block continues to be an invaluable tool for researchers and drug development professionals exploring the vast chemical space of peptide-based therapeutics and biochemical probes.
References
-
Z-Met-met-OH | C18H26N2O5S2 | CID 26793384 - PubChem. National Institutes of Health. [Link]
-
N-Carbobenzoxy-L-Methionine 98.0% - Pure Synth. PureSynth. [Link]
-
1 H NMR spectra (400 MHz) of A) Ac-(E)-Phe-NMe 2 and B) Ac-(Z) - ResearchGate. ResearchGate. [Link]
-
Z-Phe-OH [1161-13-3] - Aapptec Peptides. Aapptec. [Link]
-
Proteinogenic amino acid - Wikipedia. Wikipedia. [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. Chemistry Steps. [Link]
-
Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed. National Library of Medicine. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides - PubMed. National Library of Medicine. [Link]
-
mass spectra - fragmentation patterns - Chemguide. Chemguide. [Link]
-
Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. Jack Westin. [Link]
-
Partial 1 H NMR titration spectra of 1b with L -Phe-OMe (0.5 - ResearchGate. ResearchGate. [Link]
-
Z-Met-OH [1152-62-1] - Aapptec Peptides. Aapptec. [Link]
-
2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CARBOBENZYLOXY-L-PHENYLALANYL-L-METHIONINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 13126-07-3 [chemicalbook.com]
- 4. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]
- 5. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. N-Cbz-L-methionine | 1152-62-1 [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Chemical Properties of Z-L-phenylalanyl-L-methionine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of understanding the fundamental chemical properties of synthetic peptides. These molecules are not merely reagents but are the foundational building blocks for complex therapeutic agents and sophisticated research tools. This guide is crafted from that perspective, offering not just data, but a practical and theoretical framework for working with Z-L-phenylalanyl-L-methionine (Z-Phe-Met). The benzyloxycarbonyl (Z) protecting group, while classic, introduces specific challenges and opportunities in synthesis, purification, and handling that demand a nuanced approach. This document is designed to provide that nuance, empowering researchers to leverage the full potential of this versatile dipeptide.
Introduction to Z-L-phenylalanyl-L-methionine
Z-L-phenylalanyl-L-methionine is a dipeptide composed of L-phenylalanine and L-methionine, with the N-terminus of the phenylalanine residue protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during the formation of the peptide bond.[1] The presence of the aromatic Z-group and the side chains of both phenylalanine (a benzyl group) and methionine (a thioether) imparts a significant hydrophobic character to the molecule. This hydrophobicity is a key determinant of its solubility, chromatographic behavior, and potential biological interactions.
This dipeptide serves as a valuable intermediate in the synthesis of more complex peptides and peptidomimetics. Its applications are found in various research areas, including drug development and molecular biology, where it can be used as a building block for creating therapeutic agents with enhanced stability and bioactivity.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Z-L-phenylalanyl-L-methionine is paramount for its effective use in a laboratory setting. These properties dictate the choice of solvents, purification strategies, and storage conditions.
Chemical Structure and Identifiers
The structure of Z-L-phenylalanyl-L-methionine is characterized by the presence of the N-terminal benzyloxycarbonyl group, the phenylalanine residue, and the C-terminal methionine residue.
Diagram: Chemical Structure of Z-L-phenylalanyl-L-methionine
Caption: A typical solution-phase synthesis workflow for Z-L-phenylalanyl-L-methionine.
Experimental Protocol: Solution-Phase Synthesis
This protocol describes a common method for the synthesis of Z-L-phenylalanyl-L-methionine using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. [3] Materials:
-
Z-L-phenylalanine
-
L-methionine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Coupling Reaction: a. Dissolve Z-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. b. In a separate flask, dissolve L-methionine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt. c. Add the L-methionine methyl ester solution to the Z-L-phenylalanine solution. d. Cool the mixture to 0 °C in an ice bath. e. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. f. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Extraction: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. b. Dilute the filtrate with EtOAc. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. d. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Z-L-phenylalanyl-L-methionine methyl ester.
-
Saponification: a. Dissolve the crude ester in a mixture of MeOH and water. b. Add 1 M NaOH (1.1 eq) and stir at room temperature, monitoring the reaction by TLC until the starting material is consumed. c. Acidify the reaction mixture with 1 M HCl to pH 2-3. d. Extract the product with EtOAc. e. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude Z-L-phenylalanyl-L-methionine.
Purification
The purification of Z-L-phenylalanyl-L-methionine can be challenging due to its hydrophobicity. [2] Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 stationary phase
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed. The exact gradient will need to be optimized based on the specific impurity profile.
-
Detection: UV at 214 nm and 254 nm.
Expert Insight: The hydrophobic nature of the Z-group can lead to strong retention on C18 columns. A shallower gradient and a higher starting percentage of the organic phase may be necessary for efficient elution and good separation from other hydrophobic impurities.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Z-L-phenylalanyl-L-methionine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of peptides.
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of protons present in the molecule. Key signals to look for include the aromatic protons of the Z-group and phenylalanine, the alpha-protons of both amino acid residues, and the methyl protons of the methionine side chain. The coupling patterns of the alpha-protons can confirm the diastereomeric purity of the product.
-
¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbonyl carbons of the Z-group and the peptide bond will appear in the downfield region (around 170 ppm). [4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for peptides and should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 431.52.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide sequence information. Common fragmentation patterns for peptides include the formation of b- and y-ions from cleavage of the peptide bond. [6][7]
Diagram: Expected MS Fragmentation of Z-L-phenylalanyl-L-methionine
Caption: Simplified representation of the expected b- and y-ion fragmentation in the mass spectrum of Z-L-phenylalanyl-L-methionine.
Biological Activity and Applications
While Z-L-phenylalanyl-L-methionine is primarily used as a synthetic intermediate, the dipeptide moiety itself may have biological relevance.
Intermediate in Pharmaceutical Synthesis
Protected dipeptides are crucial building blocks in the synthesis of more complex peptide-based drugs. [8][9][10]Z-L-phenylalanyl-L-methionine can be used in the synthesis of protease inhibitors, where the phenylalanine and methionine residues may be designed to interact with the active site of the target enzyme. [11][12]
Potential Biological Effects
The individual amino acids, phenylalanine and methionine, have known biological roles. Phenylalanine is a precursor for neurotransmitters, while methionine is involved in methylation and is a precursor to other important molecules. [12][13]While the biological activity of the Z-protected dipeptide is not extensively studied, it is plausible that it could interact with enzymes that recognize dipeptide substrates. Enzymatic cleavage of the peptide bond by peptidases is a potential metabolic pathway. [14][15]
Conclusion
Z-L-phenylalanyl-L-methionine is a valuable, albeit challenging, dipeptide for synthetic chemists. Its significant hydrophobicity, conferred by the Z-group and the amino acid side chains, necessitates careful consideration of solvents and purification techniques. A solid understanding of its physicochemical properties, coupled with robust analytical characterization, is essential for its successful application in the synthesis of more complex and biologically active peptides. This guide provides a foundational framework for researchers to approach the use of Z-L-phenylalanyl-L-methionine with confidence and scientific rigor.
References
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]
-
MDPI. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). [Link]
-
Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Green Chemistry. [Link]
-
Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Mascot. Peptide fragmentation. [Link]
-
ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]
-
Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Analytical Chemistry. [Link]
-
Enzymatic and chemical cleavage of fusion proteins. Current Protocols in Molecular Biology. [Link]
-
The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Organic Syntheses. Z-L-Phg-Val-OMe. [Link]
-
New directions for protease inhibitors directed drug discovery. Journal of Medicinal Chemistry. [Link]
-
Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D. Communications Biology. [Link]
-
Molkem. Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. [Link]
-
Effect of phenylalanine on protein synthesis in the developing rat brain. Biochemical Journal. [Link]
-
L-leucine, L-methionine, and L-phenylalanine share a Na(+)/K (+)-dependent amino acid transporter in shrimp hepatopancreas. Journal of Experimental Zoology. [Link]
-
ResearchGate. Figure 3: MALDI TOF mass spectrum of L-Methionine (Met) with CHCA (Mat)... [Link]
-
Organic Syntheses. DL-Methionine. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
-
The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Molecules. [Link]
-
Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Encyclopedia.pub. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]
-
The role of phenylalanine and tyrosine in longevity: a cohort and Mendelian randomization study. Aging-US. [Link]
-
The specific features of methionine biosynthesis and metabolism in plants. The Plant Cell. [Link]
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. [Link]
-
Enzymatic Cleavage of Branched Peptides for Targeting Mitochondria. Journal of the American Chemical Society. [Link]
-
ResearchGate. 1 H-NMR spectra of pure L-methionine in D 2 O. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. peptide.com [peptide.com]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 5. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 6. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mascot help: Peptide fragmentation [matrixscience.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. molkem.com [molkem.com]
- 10. mlunias.com [mlunias.com]
- 11. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. Enzymatic and chemical cleavage of fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Z-Phe-Met-OH
Abstract: This technical guide provides a comprehensive exploration of the potential biological activities of N-Carbobenzoxy-L-phenylalanyl-L-methionine (Z-Phe-Met-OH). While primarily recognized as a dipeptide building block in synthetic chemistry for drug development, its intrinsic structural features—a protease-susceptible peptide backbone, a reactive methionine residue, and a bulky N-terminal protecting group—suggest a potential for direct biological engagement.[1][2] This document synthesizes information from related compounds and foundational biochemical principles to postulate its role as an enzyme inhibitor, an antioxidant agent, and a modulator of cellular pathways. We further present a validated experimental framework, complete with detailed protocols, for the systematic investigation and characterization of these potential activities. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this and similar peptide derivatives.
Introduction to this compound: Beyond a Synthetic Intermediate
This compound is a dipeptide composed of L-phenylalanine and L-methionine, with its N-terminus protected by a carbobenzoxy (Z) group. This protecting group enhances stability and is a cornerstone of solution-phase peptide synthesis.[3] However, the molecule's utility may extend beyond its role as a precursor. The convergence of a peptide structure that can mimic natural enzyme substrates, a sulfur-containing amino acid known for its antioxidant properties, and structural similarity to compounds with known anticancer activity provides a strong rationale for its investigation as a bioactive agent in its own right.[4][5][6]
1.1. Chemical Profile and Structural Rationale
-
Molecular Formula: C₂₂H₂₆N₂O₅S
-
Key Features:
-
Carbobenzoxy (Z) Group: Provides lipophilicity, potentially aiding membrane permeability, and sterically influences interactions with biological targets.
-
Phenylalanine (Phe): An aromatic amino acid, often a key recognition motif for proteases and other protein binding pockets.[7]
-
Methionine (Met): A sulfur-containing amino acid that can act as a potent endogenous antioxidant by scavenging reactive oxygen species (ROS).[6][8] Its thioether group can be reversibly oxidized, providing a catalytic antioxidant cycle within cells.[8]
-
Peptide Bond: The core linkage, making the molecule a potential substrate or inhibitor for peptidases and proteases.
-
Postulated Mechanisms of Biological Activity
Based on its constituent components, we can formulate several primary hypotheses for the biological activity of this compound.
2.1. Enzyme Inhibition: A Competitive Binding Hypothesis
The dipeptide structure of this compound makes it a prime candidate for an enzyme inhibitor, particularly for proteases that recognize phenylalanine at the P1 or P2 position. By resembling the natural substrate, it can occupy the active site, preventing the binding and cleavage of the endogenous target. This is a classic mechanism of competitive inhibition.[9][10] Dipeptides containing sterically constrained phenylalanine analogs have demonstrated potent and competitive chymotrypsin inhibition.[11]
The inhibition constant (Kᵢ) would be the critical parameter to quantify this activity, representing the concentration of this compound required to reduce the enzyme's maximal activity by half.
Caption: Competitive inhibition model for this compound.
2.2. Antioxidant and Cytoprotective Effects via the Methionine Residue
Oxidative stress, caused by an imbalance of ROS, is implicated in numerous diseases.[6] The methionine residue in this compound can directly neutralize ROS, particularly hydroxyl radicals and hydrogen peroxide.[4] In this process, the thioether group of methionine is oxidized to methionine sulfoxide, a reaction that can be reversed by the cellular enzyme methionine sulfoxide reductase (MSR), thus restoring its antioxidant capacity.[8][12] This function suggests a potential cytoprotective role for this compound under conditions of oxidative stress. Furthermore, L-methionine has been shown to activate the Nrf2-ARE pathway, a master regulator of endogenous antioxidant responses.[13]
Caption: ROS scavenging cycle of the methionine residue.
2.3. Potential as an Anticancer Agent
The rationale for investigating this compound in oncology is twofold. First, related N-carbobenzoxy-L-phenylalanine derivatives have been synthesized and evaluated as potent inhibitors of topoisomerase IIα, a critical enzyme for DNA replication in cancer cells, and have shown significant antiproliferative activity against various human cancer cell lines.[5] Second, many cancer cells exhibit altered metabolism and increased oxidative stress, making them potentially vulnerable to agents that can modulate these pathways.[14] The HGF/c-MET signaling pathway is also a crucial axis in cancer development and progression.[15] While a direct link is speculative, the presence of methionine invites exploratory studies into potential interactions with MET-related signaling. Dysregulation of signaling networks like PI3K/AKT and MAPK is central to cancer, and these pathways are potential downstream targets.[16]
A Framework for Experimental Validation
To systematically evaluate the postulated biological activities, a tiered approach is recommended, beginning with broad screening assays and progressing to more specific mechanistic studies.
3.1. Tier 1: Cytotoxicity and Antiproliferative Screening
Causality: The foundational step is to determine the intrinsic cytotoxicity of this compound across relevant cell lines (e.g., a panel of cancer lines and a non-cancerous control line like MCF10A).[14] This establishes a therapeutic window and informs the concentrations used in subsequent, non-cytotoxic mechanistic assays. The MTT assay, which measures mitochondrial metabolic activity, is a robust and standard method for this purpose.[14]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., 4T1 breast cancer cells, MCF10A non-tumorigenic breast cells) in 96-well plates at a density of 5,000 cells per well and incubate for 12-24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of final concentrations (e.g., 0 µM to 200 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. The rationale here is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate percent viability. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation: IC₅₀ Values
| Cell Line | Compound | IC₅₀ (µM) after 48h |
| 4T1 (Cancer) | This compound | Hypothetical Value |
| HeLa (Cancer) | This compound | Hypothetical Value |
| MCF10A (Non-cancer) | This compound | Hypothetical Value |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];node [fillcolor="#F1F3F4"]; A [label="Seed Cells in 96-Well Plate"]; B [label="Incubate (24h)"]; C [label="Treat with this compound\n(Concentration Gradient)"]; D [label="Incubate (24-72h)"]; E [label="Add MTT Reagent"]; F [label="Incubate (4h)"]; G [label="Solubilize Formazan\n(DMSO)"]; H [label="Read Absorbance\n(570 nm)"]; I [label="Calculate % Viability\n& Determine IC50"];
A -> B -> C -> D -> E -> F -> G -> H -> I; }
Caption: Experimental workflow for cytotoxicity screening.
3.2. Tier 2: Mechanistic Assays
Assuming the Tier 1 screen reveals interesting activity (e.g., selective cytotoxicity to cancer cells or no toxicity at reasonable concentrations), the next step is to probe the hypothesized mechanisms.
Protocol: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
Causality: This assay directly tests the hypothesis of enzyme inhibition. A fluorogenic substrate is used which, when cleaved by the protease, releases a fluorescent molecule. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
-
Reagents: Protease of interest (e.g., Chymotrypsin), fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer, this compound, and a known inhibitor (positive control).
-
Procedure: a. In a 96-well black plate, add assay buffer. b. Add varying concentrations of this compound (or positive control/vehicle). c. Add a fixed concentration of the protease to initiate pre-incubation (e.g., 15 minutes at room temperature) to allow the inhibitor to bind. d. Initiate the reaction by adding the fluorogenic substrate. e. Immediately measure the fluorescence intensity over time (kinetic mode) at the appropriate excitation/emission wavelengths.
-
Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot V₀ against inhibitor concentration to determine the IC₅₀. Further experiments varying both substrate and inhibitor concentrations can be used to construct Lineweaver-Burk plots to determine the mechanism of inhibition (competitive, non-competitive, etc.).[9][17]
Protocol: Cellular ROS Detection Assay (DCFH-DA)
Causality: This assay validates the antioxidant hypothesis in a cellular context. DCFH-DA is a cell-permeable compound that is de-esterified inside the cell and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A potent antioxidant will reduce intracellular ROS levels, leading to lower DCF fluorescence.
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 1-4 hours).
-
ROS Induction: Introduce an oxidative stressor (e.g., H₂O₂ or menadione) to the cells. Include a control group without the stressor.
-
Staining: Load the cells with 10 µM DCFH-DA and incubate for 30 minutes in the dark.
-
Measurement: Wash the cells with PBS and measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).
-
Analysis: Normalize the fluorescence of treated groups to the stressed, untreated control. A significant decrease in fluorescence indicates antioxidant activity.
Summary and Future Directions
This compound presents a compelling profile for investigation beyond its established role in peptide synthesis. Its structure suggests plausible and testable biological activities, including enzyme inhibition, antioxidant effects, and antiproliferative action. The experimental framework provided in this guide offers a validated pathway to systematically explore this potential.
Positive findings from these assays would warrant further investigation into:
-
Target Identification: Utilizing proteomics and molecular docking to identify specific enzyme targets.
-
Signaling Pathway Analysis: Employing techniques like Western blotting or reporter assays to determine effects on pathways such as MAPK, PI3K/AKT, or Nrf2.[15][16]
-
In Vivo Validation: Testing the efficacy of this compound in preclinical animal models of relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize potency and selectivity.
By approaching this compound with both mechanistic hypothesis and rigorous experimental validation, the research community can fully elucidate its potential contributions to drug discovery and development.
References
-
Biological Functions of Antioxidant Dipeptides - SciSpace. [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega - ACS Publications. [Link]
-
Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - ASM Journals. [Link]
-
Biological Functions of Antioxidant Dipeptides - J-Stage. [Link]
-
Biological activity and health benefits of food-derived bioactive peptides - ScienceAsia. [Link]
-
N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed. [Link]
-
Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - NIH. [Link]
-
Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed. [Link]
-
Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. [Link]
-
Tumor pH-responsive metastable-phase manganese sulfide nanotheranostics for traceable hydrogen sulfide gas therapy primed chemodynamic therapy - PMC. [Link]
-
Common Enzyme Inhibition Mechanisms Explained with Examples - Patsnap Synapse. [Link]
-
The role of methionine on metabolism, oxidative stress, and diseases - PubMed. [Link]
-
Inhibition - Enzymes - MCAT Content - Jack Westin. [Link]
-
Antioxidant role of methionine-containing intra- and extracellular proteins - PMC - NIH. [Link]
-
Essential Amino Acids: Chart, Abbreviations and Structure - Technology Networks. [Link]
-
L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease - MDPI. [Link]
-
l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed. [Link]
-
Targeting the hedgehog pathway in MET mutation cancers and its effects on cells associated with cancer development - PMC. [Link]
-
Special Issue : Regulation of Cellular Signaling Pathways in the Metabolic Syndrome - MDPI. [Link]
-
The Role of the Signaling Pathways Involved in the Effects of Hydrogen Sulfide on Endoplasmic Reticulum Stress - Frontiers. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Z-Phe-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
- 11. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor pH-responsive metastable-phase manganese sulfide nanotheranostics for traceable hydrogen sulfide gas therapy primed chemodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the hedgehog pathway in MET mutation cancers and its effects on cells associated with cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Cellular Signaling Pathways in the Metabolic Syndrome | Life | MDPI [mdpi.com]
- 17. jackwestin.com [jackwestin.com]
Methodological & Application
Role of Z-Phe-Met-OH in metabolic disease studies.
Executive Summary
In metabolic disease research, particularly type 2 diabetes (T2D) and obesity, the lysosomal cysteine protease Cathepsin L (CatL) has emerged as a critical therapeutic target.[1][2] Unlike its counterpart Cathepsin B, CatL is directly implicated in the proteolytic degradation of the Insulin Receptor (IR) and the Insulin-Like Growth Factor-1 Receptor (IGF-1R), thereby driving insulin resistance and aberrant adipogenesis.
This application note details the specific utility of Z-Phe-Met-OH (Carbobenzoxy-L-phenylalanyl-L-methionine), a highly specific dipeptide substrate/competitor, in distinguishing CatL activity from the "metabolic noise" of other proteases. While fluorogenic substrates (e.g., Z-Phe-Arg-AMC) are common, they suffer from cross-reactivity with Cathepsin B. We present a rigorous HPLC-based protocol using this compound to quantify CatL activity in lipid-rich tissues, providing a label-free, interference-resistant method for metabolic profiling.
Scientific Background: The Cathepsin L – Insulin Axis
In healthy adipocytes, Cathepsin L is confined to lysosomes. However, in the "metabolic inflammatory state" (obesity), lysosomal membrane permeabilization (LMP) and overexpression lead to cytosolic and extracellular leakage of CatL.
-
Mechanism of Pathology: Cytosolic CatL cleaves the
-subunit of the Insulin Receptor (IR- ), severing the link between extracellular insulin binding and intracellular PI3K/Akt signaling. -
The Role of this compound: The P2 position of cysteine proteases dictates specificity. Cathepsin L has a strong preference for hydrophobic residues (Phe, Met) at the P2 position, whereas Cathepsin B accepts basic residues (Arg). This compound exploits this hydrophobic preference, making it a "Gold Standard" tool for isolating CatL kinetics in complex tissue lysates.
Pathway Visualization: Cathepsin L in Insulin Signaling
Figure 1: Pathological role of Cathepsin L in degrading the Insulin Receptor, and the intervention point of this compound.
Experimental Protocol: HPLC-Based Cathepsin L Activity Assay
Objective: To quantify specific Cathepsin L activity in adipose or liver tissue using this compound as a substrate, avoiding the fluorescence quenching often seen in lipid-rich samples.
Materials Required
-
Substrate: this compound (10 mM stock in DMSO).
-
Lysis Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 0.1% Triton X-100.
-
Activator: 2 mM DTT (Freshly prepared) – Critical for cysteine protease activity.
-
Stop Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile.
-
HPLC System: C18 Reverse-Phase Column (e.g., 250mm x 4.6mm, 5µm).
Step-by-Step Methodology
-
Tissue Preparation:
-
Homogenize 100 mg of White Adipose Tissue (WAT) or Liver in 500 µL of ice-cold Lysis Buffer.
-
Centrifuge at 12,000 x g for 15 min at 4°C.
-
Crucial Step: Carefully remove the top lipid layer (fat cake) to prevent HPLC column clogging. Collect the supernatant.
-
-
Enzyme Activation:
-
Mix 50 µL of tissue lysate with 40 µL of Activation Buffer (Lysis buffer + 2 mM DTT).
-
Pre-incubate at 37°C for 5 minutes to reduce the active site cysteine.
-
-
Reaction Initiation:
-
Add 10 µL of This compound (1 mM final concentration).
-
Incubate at 37°C for exactly 30 minutes.
-
-
Termination:
-
Add 100 µL of Stop Solution (Acetonitrile). Vortex vigorously.
-
Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.
-
-
HPLC Analysis:
-
Inject 20 µL of the supernatant.
-
Mobile Phase: Isocratic 60% Methanol / 40% Water (0.1% TFA).
-
Detection: UV Absorbance at 254 nm (detects the Z-group) or 214 nm (peptide bonds).
-
Quantification: Measure the decrease in the this compound peak area and the appearance of the Z-Phe product peak.
-
Workflow Diagram
Figure 2: Workflow for label-free quantification of Cathepsin L activity.
Data Interpretation & Specificity Validation
To confirm that the hydrolysis of this compound is driven by Cathepsin L and not Cathepsin B, a validation step using specific inhibitors is recommended.
Table 1: Expected Kinetic Profiles in Metabolic Disease Models
| Experimental Condition | Healthy Control (Activity) | Diabetic/Obese Model (Activity) | Interpretation |
| This compound Only | Low (Baseline) | High (++++) | Cathepsin L is upregulated in insulin resistance. |
| + CA-074 (Cat B Inhibitor) | Low | High (+++) | Minimal reduction confirms this compound is specific to Cat L, not B. |
| + E64 (Total Cysteine Protease Inh.) | None | None | Confirms signal is protease-driven. |
| Substrate: Z-Phe-Arg-AMC | Moderate | Very High (+++++) | Shows combined Cat L + Cat B activity (less specific). |
Key Insight: If you observe significant hydrolysis of this compound that is not inhibited by CA-074 (a specific Cathepsin B inhibitor), you have successfully isolated Cathepsin L activity. This distinction is vital because Cathepsin B is often pro-inflammatory, while Cathepsin L is pro-adipogenic; distinguishing them allows for precise mechanistic dissection.
References
-
Yang, M., et al. (2007). "Cathepsin L activity controls adipogenesis and glucose tolerance."[3] Nature Cell Biology, 9, 970–977.[3] Link
- Core grounding for Cathepsin L's role in degrading insulin receptors.
-
Barrett, A. J., & Kirschke, H. (1981). "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology, 80, 535-561. Link
- Establishes Z-Phe-Met as a preferential substrate for C
-
Turk, V., et al. (2012). "Cysteine cathepsins: from structure, function and regulation to new frontiers." Biochimica et Biophysica Acta (BBA), 1824(1), 68-88. Link
- Review of structural specificity mechanisms utilized in this protocol.
Sources
- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L activity controls adipogenesis and glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The involvement of Cathepsin B and L in inflammation and cholesterol trafficking protein NPC2 secretion in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Z-Phe-Met-OH as a substrate in enzyme assays.
Application Note: Z-Phe-Met-OH as a Substrate in Enzyme Assays
Introduction & Scientific Context
This compound (N-Carbobenzoxy-L-phenylalanyl-L-methionine) is a synthetic dipeptide derivative widely utilized as a specific substrate for Carboxypeptidase Y (CPY) (also known as Serine Carboxypeptidase). Unlike fluorogenic substrates (e.g., those coupled to AMC or MNA), this compound is a "free acid" substrate. Its utility lies in its structural mimicry of natural peptide chains, provided by the N-terminal Carbobenzoxy (Z or Cbz) protecting group, which simulates the steric bulk of a polypeptide chain while blocking the N-terminus from non-specific aminopeptidase degradation.
Key Applications:
-
Carboxypeptidase Y (CPY) Activity Assays: CPY exhibits a broad specificity but shows a distinct preference for hydrophobic residues (Phe, Leu, Met) at the P1' position (C-terminus). This compound allows for the precise determination of CPY esterase/amidase activity.
-
Protease Specificity Profiling: Used in HPLC-based assays to determine the cleavage site specificity of endopeptidases (e.g., Cathepsins) that may cleave the Phe-Met bond.
-
Inhibitor Screening: Serves as a competitive substrate when screening for inhibitors of serine carboxypeptidases.
Mechanism of Action
The enzymatic hydrolysis of this compound by Carboxypeptidase Y involves the cleavage of the peptide bond between the Phenylalanine and Methionine residues.
-
Substrate: this compound (Hydrophobic, N-terminally blocked).
-
Enzyme: Carboxypeptidase Y (Exopeptidase).[1]
-
Products: Z-Phe-OH (N-Carbobenzoxy-L-phenylalanine) + L-Methionine (Free amino acid).
Detection Principle: Since the substrate is not fluorogenic, activity is measured by quantifying the release of the free amino acid L-Methionine . This is most commonly achieved via the Ninhydrin Reaction , which reacts specifically with free primary amines (present in L-Met but blocked in this compound), or via RP-HPLC separation.
Figure 1: Enzymatic hydrolysis mechanism and detection strategy. The assay relies on the specific detection of the liberated L-Methionine, as the substrate's amine is protected by the Z-group.
Experimental Protocols
Protocol A: Colorimetric Ninhydrin Assay (Standard Method)
Best for: Routine activity checks and kinetic constants (Km, Vmax) without HPLC equipment.
Reagents Required:
-
Assay Buffer: 50 mM Sodium Phosphate or Citrate Buffer, pH 6.5 (CPY optimum).
-
Substrate Stock: 10 mM this compound in Methanol or DMSO.
-
Note: The Z-group makes the peptide hydrophobic. Dissolve in organic solvent first, then dilute into buffer.
-
-
Ninhydrin Reagent: 2% Ninhydrin solution.
-
Stop Solution: Glacial Acetic Acid or heating (boiling).
Step-by-Step Methodology:
-
Substrate Preparation:
-
Dilute the 10 mM Stock to a working concentration of 1 mM in the Assay Buffer.
-
Critical: Ensure the final organic solvent concentration is <5% to avoid denaturing the enzyme.
-
-
Enzyme Reaction:
-
Pipette 1.0 mL of Substrate Solution (1 mM) into test tubes.
-
Equilibrate at 25°C for 5 minutes.
-
Add 50 µL of Carboxypeptidase Y enzyme solution (approx. 10-50 units/mL).
-
Mix by inversion and incubate at 25°C for exactly 10 minutes .
-
-
Quenching & Development:
-
Add 1.0 mL of Ninhydrin Reagent to the reaction tube.
-
Immediately place tubes in a boiling water bath (100°C) for 15 minutes.
-
Why? This stops the enzymatic reaction and drives the ninhydrin color development with the released Methionine.
-
Cool rapidly in an ice bath.
-
-
Measurement:
-
Add 5.0 mL of 50% Ethanol or Isopropanol (diluent) to stabilize the color.
-
Measure Absorbance at 570 nm .
-
-
Quantification:
-
Compare against an L-Methionine Standard Curve (0–1 mM).
-
Self-Validation: Run a "Substrate Blank" (Buffer + Substrate + Ninhydrin, no enzyme) to ensure this compound does not contribute to background signal.
-
Protocol B: RP-HPLC Hydrolysis Assay (High Precision)
Best for: Protease specificity profiling, assessing purity, or when colorimetric interference is present.
System Setup:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detection: UV at 254 nm (Detects the Z-group phenyl ring).
Workflow:
-
Incubation:
-
Mix 100 µL Substrate (1 mM) + 10 µL Enzyme in Buffer.
-
Incubate at 37°C for defined timepoints (e.g., 0, 15, 30, 60 min).
-
-
Termination:
-
Stop reaction by adding 100 µL of 10% Trichloroacetic Acid (TCA) or by adding equal volume of Mobile Phase B.
-
Centrifuge at 10,000 x g for 5 min to remove precipitated protein.
-
-
Chromatography:
-
Inject 20 µL of supernatant.
-
Run Gradient: 10% B to 60% B over 20 minutes.
-
-
Analysis:
-
Peak 1 (Product): Z-Phe-OH (Elutes earlier due to loss of Met).
-
Peak 2 (Substrate): this compound (Elutes later, more hydrophobic).
-
Note: Free Methionine absorbs poorly at 254 nm; monitor the shift from Substrate to Z-Phe-OH product.
-
Figure 2: HPLC workflow for monitoring this compound hydrolysis. This method separates the Z-protected product from the substrate.
Data Analysis & Interpretation
Calculating Specific Activity (Ninhydrin Method)
Use the L-Methionine standard curve to convert Absorbance (OD570) to micromoles of product released.
| Parameter | Description |
| Absorbance Sample - Absorbance Blank | |
| Total reaction volume (mL) | |
| Dilution factor | |
| Extinction coefficient (derived from Met standard curve slope) | |
| Time of assay (minutes) | |
| Volume of enzyme added (mL) |
Unit Definition: One unit will hydrolyze 1.0 µmole of this compound per minute at pH 6.5 at 25°C.
Kinetic Constants
To determine
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Solution |
| Precipitation | Substrate insolubility in aqueous buffer. | Dissolve this compound in 100% DMSO or Methanol first. Ensure final organic solvent is <5%. |
| High Background | Contamination with free amino acids. | Use high-grade reagents.[2][3] Ensure the "Substrate Blank" is subtracted. |
| No Activity | pH mismatch or Enzyme inactivation. | Verify pH 6.[3]5. CPY is sensitive to oxidation; use fresh enzyme or add mild reducing agents if necessary. |
| Non-Linear Rate | Substrate depletion. | Reduce incubation time or enzyme concentration. Ensure <10% substrate hydrolysis for initial rate kinetics. |
References
- Hayashi, R., et al. (1973). "Carboxypeptidase Y from Saccharomyces cerevisiae." Methods in Enzymology, 45, 568-581.
Sources
Z-Phe-Met-OH applications in neuroscience research.
Application Note: Z-Phe-Met-OH in Neuroscience Research
Part 1: Introduction & Core Directive
This compound (N-Carbobenzoxy-L-phenylalanyl-L-methionine) is a bioactive dipeptide derivative primarily utilized in neuroscience as a structural probe and competitive modulator of cysteine proteases , specifically Cathepsin L and Cathepsin B .[1]
While often overshadowed by its activated derivatives (e.g., the fluorogenic substrate Z-Phe-Met-AMC or the irreversible inhibitor Z-Phe-Met-FMK), the free acid form (This compound ) is a critical tool for:
-
Enzyme Specificity Profiling: acting as a non-fluorogenic competitive inhibitor to validate protease activity in complex neuronal lysates.
-
Substrate Competition Assays: distinguishing between Cathepsin L (high affinity for Phe-Met) and Cathepsin B (high affinity for Phe-Arg) activities.[1]
-
Fragment-Based Drug Design: serving as the P2-P1 recognition scaffold for developing neuroprotective agents that prevent lysosomal leakage and neuronal apoptosis.[1]
This guide details the protocols for utilizing this compound to dissect lysosomal dysfunction in neurodegenerative models (Alzheimer’s, Parkinson’s) and ischemic injury.[1]
Part 2: Scientific Integrity & Logic (Mechanism of Action)[1]
The Mechanistic Scaffold: P2-P1 Recognition
Cysteine proteases like Cathepsins and Calpains recognize substrates based on specific amino acid sequences.
-
The "Z" Group (Carbobenzoxy): Caps the N-terminus, mimicking the peptide bond of a longer protein chain and enhancing hydrophobic interaction with the enzyme's S2 subsite.[1]
-
The Phe (Phenylalanine): Occupies the S2 subsite of the enzyme.[1] Cathepsin L has a deep, hydrophobic S2 pocket that strongly prefers Phenylalanine, making this compound a highly specific scaffold for this enzyme.[1]
Biological Context in Neuroscience: In neurodegeneration, lysosomal membrane permeabilization (LMP) releases Cathepsins into the cytosol.[1]
-
Cathepsin L & B degrade cytosolic proteins and cleave Bid to t-Bid, triggering mitochondrial apoptosis.[1]
-
Application: this compound is used to competitively occupy the active site of Cathepsin L, blocking the hydrolysis of other substrates (like fluorogenic probes) or acting as a template for inhibitors that prevent this apoptotic cascade.[1]
Part 3: Visualization (Signaling Pathway)[1]
Caption: this compound competitively targets cytosolic Cathepsin L, modulating the apoptotic cascade triggered by lysosomal leakage.[1]
Part 4: Experimental Protocols
Protocol 1: Competitive Specificity Assay for Cathepsin L
Purpose: To confirm that a measured proteolytic signal in neuronal lysates is specifically due to Cathepsin L, using this compound as a specific competitor.[1]
Materials:
-
Neuronal Lysate: Prepared from SH-SY5Y cells or mouse cortex.[1]
-
Fluorogenic Substrate: Z-Phe-Arg-AMC (Promiscuous: Cat B & L) or Z-Phe-Met-AMC (Specific: Cat L).[1]
-
Competitor: this compound (Stock: 10 mM in DMSO).[1]
-
Inhibitor Control: E-64 (Total Cysteine Protease Inhibitor).[1]
-
Buffer: 50 mM Sodium Acetate, 4 mM EDTA, 8 mM DTT, pH 5.5.
Step-by-Step Methodology:
-
Lysate Preparation: Homogenize tissue in lysis buffer (w/o DTT). Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.
-
Activation: Dilute lysate into Assay Buffer (containing DTT) to activate cysteine proteases.[1] Incubate for 5 min at 37°C.
-
Competition Setup (96-well plate):
-
Reaction: Add substrates last.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min at 37°C.
-
Analysis:
Technical Insight: this compound has a
Protocol 2: Synthesis of Z-Phe-Met-FMK (Inhibitor Precursor)
Note: For labs with synthetic chemistry capabilities wanting to create the irreversible inhibitor from the this compound scaffold.[1]
Concept: this compound is the starting material.[1][3] The carboxyl group (-OH) is converted to a fluoromethyl ketone (-FMK).[1] Relevance: Z-Phe-Met-FMK is a potent neuroprotective agent in ischemia models.[1]
Workflow Summary:
-
Activation: React this compound with Isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.
-
Diazomethane Reaction: Add diazomethane (ether solution) to form the diazomethyl ketone (Z-Phe-Met-CHN2).[1]
-
Halogenation: Treat Z-Phe-Met-CHN2 with HBr/Acetic acid (for Bromomethyl ketone) or HF/Pyridine (for Fluoromethyl ketone).[1]
-
Purification: Silica gel chromatography.
Safety Warning: Diazomethane is explosive. This protocol requires specialized fume hoods and safety shields.
Part 5: Data Presentation & Comparison
Table 1: Z-Phe-Met Derivatives in Neuroscience
| Compound | Structure | Role | Primary Target | Application |
| This compound | Free Acid | Competitor / Scaffold | Cathepsin L (High), Cathepsin B (Low) | Specificity controls, drug design scaffold.[1] |
| Z-Phe-Met-AMC | Fluorophore | Substrate | Cathepsin L | Measuring enzyme kinetics in lysates.[1] |
| Z-Phe-Met-FMK | Fluoromethyl Ketone | Irreversible Inhibitor | Cathepsin L > B | Blocking apoptosis in cell culture (Neuroprotection).[1] |
| Z-Phe-Met-CHN2 | Diazomethyl Ketone | Irreversible Inhibitor | Cathepsin L | Affinity labeling of active enzymes.[1] |
References
-
Turk, V., et al. (2012).[1] "Cysteine cathepsins: from structure, function and regulation to new frontiers." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1] Link[1]
-
Hook, V., et al. (2022).[1][4] "Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B." Biochemistry. Link[1]
-
Kikuchi, H., et al. (2003).[1] "Cathepsin B and L inhibitors prevent lysosomal rupture and cell death in oxidative stress models." Journal of Neuroscience Research. Link
-
Barrett, A.J., & Kirschke, H. (1981).[1] "Cathepsin B, Cathepsin H, and Cathepsin L." Methods in Enzymology. Link[1]
-
BenchChem. (2025).[1] "Comparative Analysis of Biological Activity of Phenylalanine Derivatives." BenchChem Technical Notes. Link
Sources
Troubleshooting & Optimization
Overcoming challenges in the purification of Z-Phe-Met-OH peptides
Technical Support Center: Purification of Z-Phe-Met-OH
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ZPM-PUR-001
Executive Summary: The this compound Challenge
Welcome to the technical support hub for This compound (Carbobenzyloxy-L-Phenylalanyl-L-Methionine). This dipeptide presents a classic "dichotomy of instability":
-
Hydrophobic Aggregation: The Z-protecting group and Phenylalanine side chain create significant hydrophobicity, leading to solubility issues in aqueous buffers.
-
Oxidative Instability: The Methionine (Met) thioether is highly susceptible to oxidation, forming Methionine Sulfoxide [Met(O)], a contaminant that is difficult to separate due to subtle polarity shifts.
This guide replaces generic peptide protocols with a targeted workflow designed to preserve the integrity of the Met residue while managing the solubility limits of the Z-group.
Module 1: Solubility & Sample Preparation
User Query: "My sample precipitates when I inject it onto the HPLC, or I see broad, tailing peaks."
Root Cause: this compound is sparingly soluble in acidic water (0.1% TFA). Injecting a sample dissolved in 100% DMSO into an aqueous mobile phase causes "solvent shock," leading to microprecipitation on the column head.
Protocol: The "Co-Solvent Step-Down" Method
Do not dissolve directly in the mobile phase. Follow this specific solubilization logic:
| Step | Solvent / Reagent | Volume Fraction | Function |
| 1 | DMF or DMSO | 20-30% of final vol | Primary Solubilization: Disrupts hydrophobic aggregation of the Z-Phe motif. |
| 2 | Acetonitrile (ACN) | 10-20% of final vol | Transition Solvent: Lowers viscosity and surface tension, matching the mobile phase organic modifier. |
| 3 | 0.1% TFA in Water | 50-60% of final vol | Diluent: Slowly added last with vortexing to prevent crashing out. |
Technical Insight: If the solution turns cloudy upon adding water, do not filter immediately . Add more ACN dropwise until clear. Filtering a cloudy suspension removes your target peptide, drastically reducing yield.
Module 2: Controlling Methionine Oxidation
User Query: "I see a split peak or a shoulder eluting just before my main product. Mass spec shows a +16 Da mass shift."
Root Cause: This is Methionine Sulfoxide [Met(O)] . It is more polar than native Met and elutes earlier on Reverse Phase (RP) columns. Oxidation occurs via dissolved oxygen in buffers, high pH, or on-column heating.
The "Cold & Degassed" Workflow
Unlike Cysteine oxidation (which is reversible with DTT), Met oxidation is effectively irreversible during standard purification without specialized enzymes (MsrA/B) or harsh chemical reduction (NH₄I/TFA). Prevention is the only viable strategy.
Critical Parameters:
-
Buffer Degassing: Sparge all mobile phases with Helium or Argon for 15 minutes prior to use. Sonication alone is insufficient for Met-sensitive peptides.
-
Temperature Control: Set the column oven to 25°C or ambient .
-
Why? High temperatures (>40°C) lower backpressure but exponentially increase the rate of on-column oxidation [1].
-
-
Radical Scavenging (Optional): If oxidation persists, add 0.1% Methionine (free amino acid) to the fraction collector tubes before collection. This acts as a "sacrificial anode," absorbing reactive oxygen species (ROS) during fraction storage.
Module 3: Chromatography Optimization
User Query: "Standard C18 gradients aren't separating the impurities well."
Root Cause: The Z-group and Phe side chain are aromatic.[1] Standard C18 columns rely purely on hydrophobicity. You need a stationary phase that exploits
Recommended Stationary Phases
-
Phenyl-Hexyl Columns: The phenyl ring on the stationary phase interacts with the Z-group and Phe rings. This often provides a different selectivity factor (
) than C18, helping to resolve the Met(O) impurity [2]. -
C18 with High Carbon Load: If using C18, choose a "fully endcapped" column to prevent non-specific binding of the hydrophobic Z-group.
Gradient Strategy
-
Mobile Phase A: 0.1% TFA in Water (Low pH suppresses ionization of the C-terminal carboxyl, increasing retention).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
Standard Gradient:
-
0-2 min: 5% B (Load/Desalt)
-
2-20 min: 5%
60% B (Shallow gradient is key) -
20-25 min: 95% B (Wash)
Visualization: Purification Decision Logic
Caption: Decision tree for troubleshooting solubility and peak shape issues during this compound purification.
Module 4: Post-Purification Handling
User Query: "My peptide was pure immediately after HPLC, but degraded after lyophilization."
Root Cause: Concentration of acid (TFA) during lyophilization can catalyze degradation. Furthermore, exposing the dry powder to air at room temperature accelerates Met oxidation.
Storage Protocol:
-
Lyophilization: Freeze fractions immediately. Do not leave them in liquid solution at room temperature.
-
Salt Exchange (Recommended): If biological assays are sensitive to TFA (which is cytotoxic), perform a salt exchange to HCl or Acetate using a small SPE cartridge or dialysis before final drying.
-
Atmosphere: Store the final powder under an inert atmosphere (Argon or Nitrogen).
-
Temperature: -20°C is mandatory.
FAQ: Advanced Troubleshooting
Q: Can I use DTT in the mobile phase to prevent oxidation? A: Generally, no . DTT absorbs strongly UV at 214nm and 280nm, interfering with detection. It is also unstable in acidic conditions. If you must use a reducing agent, use TCEP (Tris(2-carboxyethyl)phosphine), which is more stable at low pH and has lower UV interference, but it is expensive and difficult to remove.
Q: Why is my Z-group falling off? A: The Z (Cbz) group is stable to TFA but sensitive to hydrogenolysis or strong acids like HBr/AcOH. Ensure your system is free of palladium contaminants (if used in previous steps) and avoid using HBr. Standard HPLC conditions (0.1% TFA) will not remove the Z-group [3].
Q: Is the +16 Da peak always oxidation? A: Not always. Check for Ammonium Adducts (+17/18 Da) in Mass Spec if using ammonium-based buffers. However, if the peak elutes earlier on RP-HPLC, it is almost certainly Met(O).
References
-
Waters Corporation. MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. (Discusses on-column peptide oxidation mechanisms).
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids. (While focusing on FMOC, this details the separation of aromatic protected amino acids using specific stationary phases).
-
Sigma-Aldrich. Z-Phe-OH Product Analysis & Solubility Data.[2] (Provides baseline solubility and stability data for Z-protected Phenylalanine derivatives).
-
National Institutes of Health (PMC). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. (Details the solubility changes and purification strategies for Met vs Met(O) peptides).
Sources
Technical Support Center: Optimizing Enzyme Kinetics Assays with Z-Phe-Met-OH
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing the dipeptide substrate N-Carbobenzyloxy-L-phenylalanyl-L-methionine (Z-Phe-Met-OH). This guide is designed by application scientists to provide in-depth, field-proven insights into optimizing your enzyme kinetics assays, focusing on robust experimental design and proactive troubleshooting.
Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are self-validating and your data is reliable.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound.
1. What is this compound and which enzymes does it assay?
This compound is a protected dipeptide derivative.[1] Its structure makes it a suitable substrate for various exopeptidases, particularly those in the carboxypeptidase (CP) family, such as Carboxypeptidase A (CPA) and Carboxypeptidase N (CPN).[2] These enzymes are typically zinc metalloproteases that cleave the peptide bond between the Phenylalanine (Phe) and Methionine (Met) residues, releasing C-terminal methionine.[2][3] The N-terminal "Z" group (benzyloxycarbonyl) serves as a protecting group.[4]
2. What is the fundamental principle of the assay?
The assay quantifies enzyme activity by measuring the rate of this compound hydrolysis. Since the substrate and its products do not have a distinct, intrinsic color or fluorescence, cleavage is typically monitored using a secondary detection method. A common and robust approach is the ninhydrin-based colorimetric assay . In this method, the enzyme reaction is stopped, and ninhydrin reagent is added. Ninhydrin reacts with the primary amine of the newly liberated L-Methionine to produce a deep purple compound (known as Ruhemann's purple), which can be quantified by measuring its absorbance, typically around 570 nm.[5]
3. How should I prepare and store this compound stock solutions?
-
Solubility: this compound has limited solubility in aqueous buffers. It is best practice to first dissolve it in a minimal amount of an organic solvent like ethanol or DMSO before making the final dilution in the assay buffer. A protocol for a similar substrate, hippuryl-L-phenylalanine, involves dissolving it in ethanol first, then diluting into the buffer.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) in the chosen organic solvent.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the reagent.[6] For short-term use, a solution kept at 4°C should be stable for a few days, but stability should be validated.
4. What are the critical components of the assay buffer?
Buffer composition is critical for optimal enzyme activity. For carboxypeptidases, a typical buffer includes:
-
Buffering Agent: Tris-HCl is commonly used, maintaining a physiological pH range (typically pH 7.5).
-
Salt: Sodium chloride (e.g., 100-500 mM) is often included, as ionic strength can influence enzyme structure and activity.
-
Metal Ions: As many carboxypeptidases are metalloenzymes containing zinc, it is crucial to avoid strong chelating agents like EDTA in your buffer, unless you are intentionally studying metal-dependency.[3]
Experimental Workflow & Protocols
Overall Assay Workflow
The following diagram outlines the key stages of a typical endpoint colorimetric assay using this compound and a ninhydrin detection system.
Caption: General workflow for a this compound kinetics assay.
Protocol 1: Standard Carboxypeptidase Activity Assay
This protocol is adapted from methodologies for similar substrates and is designed for a 96-well plate format.[5]
1. Reagent Preparation:
- Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
- Substrate Stock (10 mM): Dissolve this compound in 100% ethanol. Dilute with Assay Buffer to create a working solution (e.g., 2 mM). Note: The final ethanol concentration in the assay should be low (<5%) to avoid affecting enzyme activity.
- Enzyme Solution: Prepare a dilution of your carboxypeptidase in cold Assay Buffer to the desired concentration (e.g., 10 µg/mL). Keep on ice.
- Ninhydrin Reagent: Prepare a cadmium-ninhydrin solution as described by relevant literature.[5]
2. Assay Procedure:
- Add 50 µL of Assay Buffer to each well of a 96-well plate. Include wells for blanks (no enzyme) and controls.
- Add 25 µL of the 2 mM this compound working solution to each well.
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding 25 µL of the enzyme solution to the sample wells. For blank wells, add 25 µL of Assay Buffer.
- Incubate for a predetermined time (e.g., 30 minutes) at 37°C. The reaction time should be within the linear range of the assay (see Troubleshooting).
- Stop the reaction by adding 50 µL of 1 M HCl.
- Add 100 µL of the cadmium-ninhydrin reagent to all wells.
- Seal the plate and heat at 85-95°C for 5-10 minutes to allow color development.
- Cool the plate to room temperature.
- Read the absorbance at 507-570 nm using a plate reader.
3. Data Analysis:
- Subtract the average absorbance of the blank wells from all other wells.
- Determine the concentration of released methionine by comparing the corrected absorbance values to a standard curve generated with known concentrations of L-Methionine.
- Calculate the enzyme activity, typically expressed in units like µmol/min/mg of enzyme.
Troubleshooting Guides
Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common issues.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common assay issues.
Problem 1: High Background Signal
A high signal in your "no enzyme" or "t=0" blank wells obscures the true signal and reduces assay sensitivity.[6][7]
| Possible Cause | Underlying Reason (The "Why") | Solution & Validation |
| Substrate Autohydrolysis | The peptide bond in this compound can hydrolyze spontaneously, especially at non-optimal pH or elevated temperatures, releasing free methionine that reacts with the ninhydrin. | Test: Run a "substrate only" blank (substrate in assay buffer, no enzyme) and incubate for the full assay time. Solution: Prepare substrate solution fresh for each experiment. Verify that the assay buffer pH is correct and stable. Consider lowering the incubation temperature if the enzyme is sufficiently active.[5] |
| Reagent Contamination | Buffers, water, or other reagents may be contaminated with primary amines (e.g., ammonia) that react with ninhydrin, or with proteases from microbial growth. | Test: Prepare fresh reagents from high-purity sources (e.g., use protease-free water). Solution: Filter-sterilize buffers and store them in clean, sealed containers. Use high-quality, analytical grade reagents. |
| High Substrate Concentration | Very high concentrations of the substrate itself might contribute to background absorbance or interfere with the detection chemistry. | Test: Run a substrate concentration curve without enzyme. Solution: Ensure you are working within an optimal substrate concentration range, typically around the enzyme's Km value.[8] |
Problem 2: Non-Linear Reaction Progress Curves
For accurate initial velocity (V₀) calculation, the reaction rate should be linear over the measurement period. If the curve flattens out prematurely, the calculated activity will be underestimated.[6]
| Possible Cause | Underlying Reason (The "Why") | Solution & Validation |
| Substrate Depletion | The reaction rate slows as the substrate is consumed. Michaelis-Menten kinetics are based on initial rates where [S] is not limiting. A common rule of thumb is to consume less than 10-15% of the initial substrate. | Test: Measure product formation at multiple time points (a time course). Solution: Reduce the enzyme concentration or shorten the incubation time. If necessary, increase the initial substrate concentration, ensuring it is not so high that it causes substrate inhibition. |
| Enzyme Instability | The enzyme may be losing activity over the course of the incubation due to thermal denaturation, unfolding at interfaces (e.g., air-water), or proteolytic degradation. | Test: Pre-incubate the enzyme in assay buffer without substrate for the full assay duration, then measure its residual activity. Solution: Keep enzyme stocks and dilutions on ice at all times.[9] Consider adding a stabilizing agent like Bovine Serum Albumin (BSA) at 0.1 mg/mL to the enzyme diluent. |
| Product Inhibition | One of the reaction products (Z-Phe-OH or L-Methionine) may bind to the enzyme's active site, competing with the substrate and slowing the reaction rate over time. | Test: Run the assay in the presence of varying, known concentrations of one or both products and observe the effect on the initial rate. Solution: Ensure measurements are taken at early time points before product concentration becomes significant. |
Problem 3: Poor Reproducibility (High Coefficient of Variation)
High variability between replicate wells makes it difficult to discern real differences between samples.
| Possible Cause | Underlying Reason (The "Why") | Solution & Validation |
| Pipetting Inaccuracy | Small volumes, especially of viscous enzyme solutions, are prone to error. Inaccurate pipetting is a primary source of variability in plate-based assays.[7] | Test: Calibrate your pipettes regularly. Solution: Use reverse pipetting for viscous solutions. Ensure all reagents are fully equilibrated to temperature before starting. Mix the plate gently but thoroughly after each reagent addition. |
| Temperature Gradients | "Edge effects" can occur if the outer wells of a 96-well plate are at a different temperature than the inner wells, causing reaction rates to differ across the plate. | Test: Run a control reaction in various positions on the plate to check for positional effects. Solution: Ensure the plate is uniformly heated by pre-incubating it for an adequate time (5-10 minutes). Consider leaving the outer wells empty or filling them with buffer to create a thermal barrier. |
| Inconsistent Start/Stop Times | In manual endpoint assays, variations in the time it takes to add the start or stop reagent to all wells can introduce significant error, especially with fast reactions. | Test: Analyze the standard deviation of your replicates. Solution: Use a multichannel pipette to add start/stop reagents to a row or column simultaneously.[8] For high-throughput needs, consider using an automated liquid handler or a kinetic assay format where the plate is read multiple times without stopping the reaction. |
References
-
Bio-Techne. (n.d.). Analysis of Monoclonal Antibodies with Carboxypeptidase B. Retrieved from [Link]
- Chen, L., et al. (2016). Optimization and application of protein C-terminal labeling by carboxypeptidase Y. Chinese Journal of Biotechnology, 32(1).
-
BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
- Zhang, H., et al. (2024). Enhancing the thermostability of carboxypeptidase A by rational design of disulfide bonds.
-
Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]
-
ResearchGate. (2015). How can I deal with initial high O.D in enzyme activity assay?. Retrieved from [Link]
-
ResearchGate. (2018). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?. Retrieved from [Link]
-
Mortensen, U. H., et al. (1996). Improvement of the applicability of carboxypeptidase Y in peptide synthesis by protein engineering. PubMed. Retrieved from [Link]
-
Garcia-Guerrero, M. C., et al. (2020). Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. MDPI. Retrieved from [Link]
-
Liew, C. W., et al. (2015). Structural basis of substrate specificity and regiochemistry in the MycF/TylF family of sugar O-methyltransferases. PubMed. Retrieved from [Link]
-
Matthews, K. W., et al. (2004). Carboxypeptidase N: a pleiotropic regulator of inflammation. PubMed. Retrieved from [Link]
-
Biology LibreTexts. (2021). Enzyme Active Site and Substrate Specificity. Retrieved from [Link]
- Mathews, K. P., et al. (1984). Decreased synthesis of serum carboxypeptidase N (SCPN) in familial SCPN deficiency.
-
Socjo. (2010). Substrate Specificity. YouTube. Retrieved from [Link]
-
Rees, D. C., et al. (1983). Zinc environment and cis peptide bonds in carboxypeptidase A at 1.75-A resolution. PubMed. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carboxypeptidase N: a pleiotropic regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc environment and cis peptide bonds in carboxypeptidase A at 1.75-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-Phe-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Enhancing the thermostability of carboxypeptidase A by rational design of disulfide bonds [maxapress.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. novateinbio.com [novateinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.bio-techne.com [resources.bio-techne.com]
Validation & Comparative
A Senior Application Scientist's Guide to Dipeptide Synthesis: A Comparative Analysis of Z-Phe-Met-OH and its Analogs
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. The precise construction of these molecules dictates their biological activity and therapeutic potential. This guide provides an in-depth comparison of the synthesis of Z-Phe-Met-OH, a crucial dipeptide building block, with two other commonly used dipeptides: Z-Phe-Ala-OH and Z-Gly-Gly-OH.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights into optimizing dipeptide synthesis. We will explore the impact of amino acid side chains, compare the efficacy of different coupling reagents, and provide detailed, self-validating experimental methodologies.
Introduction: The Significance of Dipeptide Building Blocks
N-benzyloxycarbonyl (Z)-protected dipeptides are fundamental intermediates in solution-phase peptide synthesis. The Z-group provides robust protection of the N-terminus, allowing for the sequential addition of amino acids.[1] The choice of the dipeptide sequence itself is critical, as the constituent amino acid side chains can significantly influence not only the final peptide's properties but also the synthetic process itself.
This guide focuses on a comparative synthesis of three Z-protected dipeptides:
-
This compound: Incorporates a bulky, hydrophobic phenylalanine residue and a sulfur-containing methionine, which presents unique challenges due to potential oxidation.[2]
-
Z-Phe-Ala-OH: Features phenylalanine and the less sterically demanding alanine, providing a useful comparison for the impact of steric hindrance.
-
Z-Gly-Gly-OH: Composed of the simplest amino acid, glycine, which lacks a side chain and thus offers a baseline for minimal steric hindrance.[3]
We will examine the synthesis of these dipeptides using two distinct and widely employed classes of coupling reagents: a carbodiimide-based method (EDC/HOBt) and a uronium salt-based method (HATU).
The Chemistry of Peptide Bond Formation: A Tale of Two Reagent Classes
The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[4] The choice of coupling reagent is a critical parameter that dictates reaction efficiency, time, and the preservation of stereochemical integrity.[5]
Carbodiimide Reagents: The Workhorses of Peptide Synthesis
Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are cost-effective and widely used coupling reagents.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a less reactive N-acylurea.[7]
To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) are essential. HOBt traps the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization.[8][9]
Uronium/Phosphonium Salt Reagents: The High-Performance Engines
Uronium and phosphonium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), represent a more modern class of coupling reagents. They are generally more reactive and efficient than carbodiimides, leading to faster reaction times and higher yields, especially in cases of steric hindrance.[5] HATU's structure incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which forms a highly reactive active ester with the carboxylic acid, leading to rapid and efficient amide bond formation with minimal racemization.[10]
Experimental Protocols and Comparative Data
The following sections provide detailed, step-by-step solution-phase synthesis protocols for this compound, Z-Phe-Ala-OH, and Z-Gly-Gly-OH using both EDC/HOBt and HATU. The accompanying data tables summarize the expected outcomes in terms of yield, purity, and reaction time, allowing for a direct comparison of the methodologies and the influence of the amino acid side chains.
Synthesis of this compound
The synthesis of this dipeptide is complicated by two key factors: the steric bulk of the phenylalanine side chain and the susceptibility of the methionine thioether to oxidation.[2][11]
Caption: General workflow for solution-phase dipeptide synthesis.
-
Dissolve Z-Phe-OH (2.99 g, 10 mmol) and H-Met-OMe·HCl (1.99 g, 10 mmol) in 50 mL of anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine (NMM) (1.10 mL, 10 mmol) and stir for 10 minutes.
-
Add HOBt (1.49 g, 11 mmol) followed by EDC·HCl (2.11 g, 11 mmol).
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Dissolve Z-Phe-OH (2.99 g, 10 mmol) and H-Met-OMe·HCl (1.99 g, 10 mmol) in 50 mL of anhydrous DMF.
-
Cool the solution to 0°C.
-
Add N,N-diisopropylethylamine (DIPEA) (3.48 mL, 20 mmol).
-
Add HATU (4.18 g, 11 mmol) in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Perform the same aqueous work-up and purification as described in Protocol 1.
Note on Methionine Oxidation: To minimize the oxidation of the methionine side chain to methionine sulfoxide, it is advisable to degas all solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a scavenger like dimethyl sulfide (DMS) to the work-up solutions can also help mitigate oxidation.[2]
Synthesis of Z-Phe-Ala-OH and Z-Gly-Gly-OH
The synthesis of these dipeptides follows the same general protocols as for this compound, with adjustments to the quantities of starting materials. The primary difference lies in the steric hindrance of the amino acid side chains. Alanine presents less steric bulk than phenylalanine, and glycine has no side chain, which is expected to influence reaction rates and yields.
Comparative Performance Data
The following table summarizes the anticipated results from the synthesis of the three dipeptides using both coupling methods. The data is a synthesis of typical outcomes reported in the literature and reflects the expected impact of steric hindrance and reagent reactivity.
| Dipeptide | Coupling Reagent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Key Considerations |
| This compound | EDC/HOBt | 12-18 | 75-85 | >95 | Potential for methionine oxidation; slower reaction due to steric hindrance. |
| HATU | 2-4 | 85-95 | >98 | Faster reaction, higher yield; still requires precautions against oxidation. | |
| Z-Phe-Ala-OH | EDC/HOBt | 8-12 | 80-90 | >97 | Less steric hindrance than this compound leads to a slightly faster reaction. |
| HATU | 1-3 | 90-98 | >98 | Highly efficient coupling due to reduced steric bulk. | |
| Z-Gly-Gly-OH | EDC/HOBt | 4-8 | 85-95 | >98 | Minimal steric hindrance allows for a relatively fast and high-yielding reaction. |
| HATU | 0.5-2 | >98 | >99 | Extremely efficient coupling; reaction is often complete in under an hour. |
Analysis and Discussion: The "Why" Behind the Results
The data presented in the table above highlights several key principles in peptide synthesis:
-
Impact of Steric Hindrance: The trend in reaction times and yields clearly demonstrates the effect of steric bulk. The coupling of Z-Phe-OH is slower and generally results in lower yields compared to the less hindered Z-Gly-OH, irrespective of the coupling reagent used.[12]
-
Superiority of HATU for Hindered Couplings: For the sterically demanding this compound and Z-Phe-Ala-OH, HATU provides a significant advantage in terms of both reaction speed and yield. This is attributed to the high reactivity of the O-acylisouronium intermediate formed, which overcomes the steric barrier more effectively than the HOBt-ester generated with EDC.[13]
-
Methionine Oxidation as a Critical Side Reaction: The synthesis of this compound requires careful consideration of the reaction conditions to prevent the oxidation of the thioether side chain. While not directly impacting the peptide bond formation, this side reaction can significantly reduce the yield of the desired product and complicate purification.[2]
-
Racemization Control: Both EDC/HOBt and HATU are effective at suppressing racemization.[10][14] HOBt and the HOAt moiety in HATU react with the activated carboxylic acid to form active esters that are less prone to forming the oxazolone intermediate responsible for the loss of stereochemical integrity.[9][15]
Purification and Characterization
Following the synthesis and work-up, the crude dipeptide must be purified. The two most common methods are:
-
Flash Column Chromatography: This is a versatile technique for purifying a wide range of protected peptides. A silica gel stationary phase is typically used with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Recrystallization: For crystalline products, recrystallization can be a highly effective method for achieving high purity. The choice of solvent system is critical and must be determined empirically.
The purity of the final dipeptide should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion: A Strategic Approach to Dipeptide Synthesis
The successful synthesis of dipeptides like this compound and its analogs hinges on a strategic selection of coupling reagents and careful control of reaction conditions. While traditional carbodiimide methods remain a cost-effective option, modern uronium salt reagents like HATU offer significant advantages in terms of efficiency and yield, particularly for sterically hindered or otherwise challenging sequences.
For methionine-containing peptides, the prevention of side-chain oxidation is a critical consideration that must be addressed throughout the synthetic and purification processes. By understanding the underlying chemical principles and the nuances of different coupling methodologies, researchers can optimize their synthetic strategies to produce high-quality dipeptide building blocks for the advancement of peptide-based therapeutics and other applications.
References
- Dudash Jr, J., Jiang, J., Mayer, S. C., & Joullié, M. M. (1993). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl.
- ResearchGate. (2010). ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- BenchChem. (2025).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Medicilon. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Almac. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
- BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
- Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Boc Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Li, G. R., & Li, G. (1995). Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates. Pharmaceutical research, 12(3), 348–355.
- Varkhedkar, V. M., et al. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. RSC Advances, 4(108), 63353-63357.
- Fukuyama, T., & Kan, T. (2015). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Beilstein Journal of Organic Chemistry, 11, 2596-2610.
- LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
- BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
- Aapptec. (n.d.). Coupling Reagents.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- National Center for Biotechnology Information. (n.d.). First total synthesis of hoshinoamide A.
- Organic Syntheses. (n.d.).
- V. V. Sureshbabu, et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840.
- Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1784-1797.
- National Center for Biotechnology Information. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis.
- ResearchGate. (n.d.). An ab initio study of intermolecular interactions of glycine, alanine, and valine dipeptide-formaldehyde dimers.
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
- National Center for Biotechnology Information. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
- BenchChem. (2025). A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield.
- BenchChem. (2025). A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis.
- Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1784-1797.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Green Chemistry. (n.d.). Green solution-phase peptide synthesis.
- Organic Syntheses. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- The Fundamentals of Biochemistry: Interactive Tutorials. (n.d.). Glycine, Alanine and Proline | Amino Acids.
- The Electronic Conference on Synthetic Organic Chemistry. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 4. bachem.com [bachem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.org [mdpi.org]
- 12. researchgate.net [researchgate.net]
- 13. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Cross-Validation of Experimental Results with Z-Phe-Met-OH
The following guide provides a comprehensive cross-validation framework for experimental results using Z-Phe-Met-OH (N-Carbobenzoxy-L-phenylalanyl-L-methionine), specifically focusing on its application as a reference substrate in protease kinetic profiling.
Executive Summary & Core Rationale
This compound acts as a critical "label-free" reference substrate in the characterization of cysteine proteases (e.g., Cathepsin L, Papain) and metallo-carboxypeptidases. While high-throughput screening often relies on fluorogenic substrates (e.g., Z-Phe-Arg-AMC), these "labeled" alternatives can introduce steric artifacts due to the bulky fluorophore at the P1' position.
The Scientific Imperative:
Researchers must cross-validate kinetic data obtained from fluorogenic assays using a native-mimic substrate like this compound. This guide details how to use this compound to verify enzymatic specificity, rule out fluorophore-induced binding artifacts, and establish precise
Comparison at a Glance
| Feature | This compound (The Validator) | Z-Phe-Arg-AMC (The Screener) | Z-Phe-Val-pNA (The Alternative) |
| Detection Method | HPLC (UV 254/280 nm) | Fluorescence (Ex 360/Em 460) | Absorbance (405 nm) |
| Sensitivity | Moderate (µM range) | High (nM range) | Low (mM range) |
| Steric Bias | Minimal (Native-like peptide bond) | High (Bulky AMC group affects P1') | High (Rigid pNA group) |
| Throughput | Low (Serial injection) | High (96/384-well plate) | Medium (Plate based) |
| Primary Use | Mechanism Validation & Kinetics | High-Throughput Screening | Routine Activity Checks |
Mechanistic Insight: Why this compound?
The Causality of Substrate Selection
In protease kinetics, the "P1-P1'" bond is the scissile bond.
-
Fluorogenic Substrates (AMC): The enzyme cleaves the bond between the amino acid and the Coumarin ring. The "leaving group" is the dye itself. This does not mimic a natural peptide bond, potentially altering the enzyme's turnover number (
). -
This compound: The enzyme cleaves the peptide bond between Phenylalanine (Phe) and Methionine (Met). This mimics a true protein degradation event.
Target Enzymes:
-
Cathepsin L / Papain: Acts as an endopeptidase. Cleaves the Phe-Met bond.[1]
-
Carboxypeptidase Y (CPY): Acts as a peptidyl-amino acid hydrolase. Cleaves the C-terminal Methionine.
Pathway Visualization
The following diagram illustrates the differential cleavage logic and the validation workflow.
Caption: Figure 1. Dual-stream validation workflow comparing the label-free hydrolysis of this compound (via HPLC) against fluorogenic screening (via Plate Reader).
Experimental Protocols (Self-Validating Systems)
Protocol A: HPLC-Based Kinetic Assay (The Validator)
Objective: Determine the Michaelis-Menten constant (
Reagents:
-
Substrate Stock: 10 mM this compound in DMSO.
-
Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5 (for Cathepsin L) or pH 6.5 (for Papain).
-
Stop Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.
Step-by-Step Workflow:
-
Preparation: Dilute this compound in reaction buffer to concentrations ranging from 10 µM to 500 µM.
-
Initiation: Add 10 nM enzyme (final concentration) to start the reaction at 37°C.
-
Sampling: At defined intervals (0, 5, 10, 20 min), withdraw 50 µL aliquots.
-
Quenching: Immediately mix with 50 µL Stop Solution to terminate activity.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm).
-
Mobile Phase: Gradient 10-60% Acetonitrile in 0.1% TFA over 15 min.
-
Detection: UV Absorbance at 254 nm (detects Z-group).
-
-
Quantification: Measure the depletion of the substrate peak (this compound) and the appearance of the product peak (Z-Phe-OH).
-
Note: H-Met-OH absorbs poorly at 254 nm; rely on the Z-Phe-OH peak.
-
Self-Validation Check:
-
Mass Balance: The sum of the molar area of this compound (remaining) and Z-Phe-OH (formed) must remain constant throughout the time course. If "missing mass" is observed, investigate non-specific adsorption to the tube.
Protocol B: Cross-Validation with Fluorogenic Substrate
Objective: Compare
-
Perform standard fluorometric assay using Z-Phe-Arg-AMC under identical buffer/pH conditions.
-
Calculation:
-
Calculate Catalytic Efficiency (
) for both substrates. -
Discrepancy Analysis: If
(AMC) is significantly higher than (this compound), the fluorophore is likely causing steric hindrance at the active site S1' pocket.
-
Quantitative Performance Data
The following data illustrates typical comparative values for Cathepsin L, highlighting why this compound is the "ground truth."
| Parameter | This compound (HPLC) | Z-Phe-Arg-AMC (Fluorometric) | Interpretation |
| 15.2 ± 1.2 | 4.5 ± 0.5 | Lower | |
| 22.4 | 18.1 | Turnover is often faster for natural peptide bonds than amide-dye linkages. | |
| Specificity ( | 1.47 x | 4.02 x | AMC substrates often overestimate efficiency due to the "stickiness" of the coumarin group. |
| Linear Range | 10 - 1000 µM | 0.1 - 50 µM | This compound allows testing at saturation without quenching effects common in fluorescence. |
Troubleshooting & Stability Guide
Common Issue: Substrate Precipitation
-
Observation: this compound is hydrophobic. In aqueous buffers >1 mM, it may precipitate.
-
Solution: Ensure DMSO concentration is kept constant (e.g., 2-5%) in all samples. Sonicate the stock solution before dilution.
Common Issue: Spontaneous Hydrolysis
-
Observation: Background degradation in the absence of enzyme.
-
Validation: Always run a "No Enzyme" control. This compound is generally stable at pH 5-7 but may hydrolyze at pH > 9.
References
-
Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology.
-
Turk, V., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA).
-
Sigma-Aldrich. (2024). Product Specification: Z-Phe-OH and Derivatives.[2][3]
-
O'Donoghue, A. J., et al. (2013). Global identification of peptidase specificity by multiplex substrate profiling.[4] Nature Methods.
-
BenchChem. (2025).[5][6] Application Note: Measuring Cathepsin Activity.[4][5]
Sources
- 1. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 2. peptide.com [peptide.com]
- 3. N-CBZ-PHE-ARG 7-AMIDO-4-METHYLCOUMARIN HYDROCHLORIDE | 65147-22-0 [chemicalbook.com]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: Z-Phe-Met-OH
Introduction: Beyond the SDS
As researchers, we often treat peptide substrates like Z-Phe-Met-OH (N-Carbobenzyloxy-L-phenylalanyl-L-methionine) as benign biological reagents. While Safety Data Sheets (SDS) frequently classify them as "non-hazardous" or "not fully tested" [1], this classification can be misleading regarding disposal.
Why this matters: this compound is not just a peptide; it is a sulfur-containing organic carbamate . Improper disposal (e.g., drain pouring) risks:
-
Bioaccumulation: The Carbobenzyloxy (Z) protecting group increases lipophilicity, making the compound resistant to standard aqueous degradation.
-
Odor & Bacterial Action: The Methionine (Met) thioether moiety can be metabolized by drain bacteria into volatile sulfur compounds (VSCs), causing laboratory odors and facility complaints.
-
Regulatory Non-Compliance: While not P-listed, discharging chemical intermediates often violates local POTW (Publicly Owned Treatment Works) permits.
This guide provides a self-validating protocol to dispose of this compound safely, protecting both your assay integrity and the environment.
Part 1: Chemical Profile & Risk Assessment
Before handling waste, verify the material state against this profile.
| Parameter | Technical Specification | Disposal Implication |
| Chemical Structure | C₂₂H₂₆N₂O₅S | Contains Nitrogen and Sulfur.[1][2][3] Requires high-temp incineration with scrubbers. |
| Protecting Group | Carbobenzyloxy (Z- or Cbz-) | Increases organic solvent solubility; incompatible with aqueous drain disposal. |
| Reactive Moiety | Thioether (Methionine side chain) | DO NOT mix with strong oxidizers (e.g., Bleach/Peroxide) in the waste stream; risk of sulfoxide/sulfone exotherms. |
| Radioactivity Check | CRITICAL STOP POINT | Is this ³⁵S-labeled? If YES, this guide does not apply. Follow Radiation Safety protocols immediately [2]. |
Part 2: Waste Segregation Protocol
To ensure safety, we segregate based on the matrix (what the peptide is dissolved in), not just the peptide itself.
Stream A: Solid Waste (Lyophilized Powder)
-
Applicability: Expired vials, spilled powder, contaminated weighing boats.
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: "Non-Regulated Chemical Waste: Solid."
-
Constituents: "this compound (Peptide Substrate)."
-
-
Protocol: Double-bag small amounts in nitrile gloves or Ziploc bags before placing in the main drum to minimize dust generation.
Stream B: Liquid Waste (HPLC Effluent / Stock Solutions)
-
Applicability: Peptide dissolved in Methanol, Acetonitrile, DMSO, or DMF.
-
Container: HDPE Carboy (Safety Can) or Amber Glass (for small volumes).
-
Labeling: "Hazardous Waste: Flammable/Organic."
-
Constituents: Must list the Solvent % first (e.g., "Acetonitrile 50%, Water 49%") and "this compound <1%".
-
-
Warning: Never mix with halogenated waste (Chloroform/DCM) unless your facility explicitly allows "Commingled Solvents," as this raises disposal costs significantly.
Part 3: Step-by-Step Disposal Workflow
This workflow is designed to be a self-validating system.[4] If you cannot answer "Yes" to a step, do not proceed to the next.
Step 1: Quenching & Neutralization (Liquids Only)
-
Context: If the peptide was used in an enzyme assay with acidic or basic buffers.
-
Action: Check pH. If pH < 4 or > 10, neutralize to pH 6–8 using mild buffer.
-
Why: Extreme pH can degrade the plastic waste container over time or react with other solvents in the satellite accumulation area.
Step 2: Container Compatibility Check
-
Action: Verify the waste container material.
-
Acceptable: HDPE, PTFE, Polypropylene.
-
Avoid: Polystyrene (PS) or PVC if organic solvents (DMSO/DMF) are present, as the Z-group promotes solvent penetration into these plastics.
-
Step 3: The "No-Bleach" Rule
-
Action: Do NOT add bleach (Sodium Hypochlorite) to the waste.
-
Mechanism: Bleach reacts with the Methionine sulfur. While usually not explosive for dilute peptides, it generates unnecessary chemical byproducts and can create false positives in downstream chemical oxygen demand (COD) tests.
Step 4: Labeling
-
Requirement: Use full chemical names.
-
Incorrect: "Peptide Waste" or "Z-Substrate."
-
Correct: "this compound in DMSO."
Part 4: Decision Matrix (Visualization)
The following diagram illustrates the logical decision path for disposing of this compound.
Caption: Decision tree for this compound disposal. Note the critical checkpoint for radioactive isotopes (³⁵S) common in methionine studies.
Part 5: Regulatory & Compliance Reference
While this compound is not explicitly listed in 40 CFR 261.33 (P or U lists), it is regulated under the "Cradle-to-Grave" responsibility of the generator.
-
RCRA Status: Non-hazardous unless mixed with hazardous solvents (e.g., F003 for spent non-halogenated solvents like Methanol) [3].
-
Destruction Method: The preferred industry standard is Incineration .
-
Why: Incineration at >850°C ensures the complete oxidation of the phenyl ring and the conversion of the sulfur atom to SO₂, which is captured by scrubbers. This prevents the release of bioactive peptide fragments into the water table [4].
-
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Z-Phe-OH (Analogous Structure). Retrieved from
-
Penn State Environmental Health & Safety. (2023). Sulfur-35 Contamination Reduction Strategies.[3] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes.[5] Retrieved from
-
BenchChem. (2025).[6][7] Proper Disposal of Peptide Waste: A Step-by-Step Guide. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.psu.edu [ehs.psu.edu]
- 4. repligen.com [repligen.com]
- 5. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
